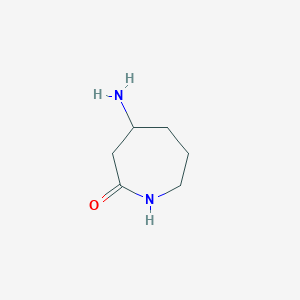

4-Aminoazepan-2-one

Description

4-Aminoazepan-2-one is a seven-membered lactam (azepanone) featuring an amino group at the 4-position of the ring. This compound belongs to the class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their structural similarity to bioactive molecules.

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

4-aminoazepan-2-one |

InChI |

InChI=1S/C6H12N2O/c7-5-2-1-3-8-6(9)4-5/h5H,1-4,7H2,(H,8,9) |

InChI Key |

VTQGYRVGBASLDF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(=O)NC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminoazepan-2-one can be synthesized through several methods. One common approach involves the cyclization of 3-aminocaproic acid. This reaction typically requires the use of dehydrating agents such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the lactam ring.

Industrial Production Methods: In industrial settings, 3-aminocaprolactam is often produced via the Beckmann rearrangement of cyclohexanone oxime. This process involves the treatment of cyclohexanone oxime with an acid catalyst, such as sulfuric acid, to induce the rearrangement and form the lactam structure. The resulting caprolactam is then subjected to further chemical modifications to introduce the amino group at the desired position.

Chemical Reactions Analysis

Types of Reactions: 4-Aminoazepan-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of N-substituted caprolactam derivatives.

Scientific Research Applications

4-Aminoazepan-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and polymers.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.

Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antibiotics and antiviral agents.

Industry: 4-Aminoazepan-2-one is used in the production of nylon-6 and other high-performance polymers.

Mechanism of Action

The mechanism of action of 3-aminocaprolactam involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the third position allows it to form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of enzymatic reactions, depending on the specific context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 6-Aminoazepan-2-one Hydrochloride

The 6-amino positional isomer, 6-Aminoazepan-2-one hydrochloride (CAS: 1292369-18-6), shares the same azepanone backbone but differs in the amino group placement. Key distinctions include:

- Solubility and Stability : The hydrochloride salt form enhances solubility in polar solvents compared to the free base.

- Commercial Availability: Both 4- and 6-amino derivatives are listed as discontinued, indicating niche research use .

| Property | 4-Aminoazepan-2-one | 6-Aminoazepan-2-one Hydrochloride |

|---|---|---|

| Amino Group Position | 4 | 6 |

| Salt Form | Hydrochloride* | Hydrochloride |

| CAS Number | Not specified | 1292369-18-6 |

| Commercial Status | Discontinued | Discontinued |

Smaller Lactam Analogue: 4-(2-Aminophenoxy)azetidin-2-one

This compound features a four-membered azetidinone ring with an aminophenoxy substituent. Differences include:

- Ring Strain: The smaller azetidinone ring introduces higher ring strain, increasing reactivity in ring-opening reactions.

- Applications : Used in pharmaceutical and agrochemical research, likely for its versatility in forming covalent bonds with biological targets .

| Property | 4-Aminoazepan-2-one | 4-(2-Aminophenoxy)azetidin-2-one |

|---|---|---|

| Ring Size | 7-membered | 4-membered |

| Functional Groups | Amino, lactam | Aminophenoxy, lactam |

| Synthetic Utility | Drug intermediates | Covalent inhibitors, agrochemicals |

Amino-Substituted Ketones: 4-Aminoacetophenone

4-Aminoacetophenone (CAS: Not listed in evidence) is an aromatic ketone with an amino group at the para position. Key contrasts:

- Structure: Linear acetophenone vs. cyclic lactam.

- Reactivity: The aromatic ring in 4-aminoacetophenone enables electrophilic substitution, whereas 4-Aminoazepan-2-one’s lactam ring favors nucleophilic attacks at the carbonyl.

- Applications: 4-Aminoacetophenone is used in dye synthesis and as a UV absorber, contrasting with the pharmacological focus of azepanones .

Research Implications and Challenges

- Synthetic Complexity: The seven-membered ring in 4-Aminoazepan-2-one poses synthetic challenges due to entropic factors during cyclization.

- Biological Relevance: Larger lactams like azepanones may mimic peptide backbones more effectively than smaller rings, enhancing drug-likeness.

- Safety and Handling: Derivatives like 6-Aminoazepan-2-one hydrochloride require strict safety protocols, as detailed in GHS-compliant SDS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.